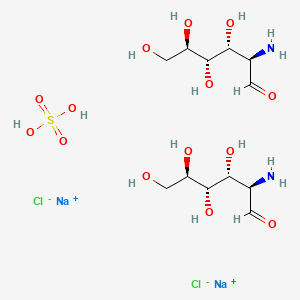

Glucosamine sulfate sodium chloride

Vue d'ensemble

Description

Chlorure de glucosamine sulfate de sodium: est un composé couramment utilisé dans les compléments alimentaires destinés à soutenir la santé des articulations. Il s'agit d'une combinaison de sulfate de glucosamine et de chlorure de sodium, ce qui améliore la stabilité et la biodisponibilité de la glucosamine. La glucosamine est un amino-sucre qui joue un rôle crucial dans la formation et la réparation du cartilage, ce qui en fait un ingrédient populaire dans les traitements de l'arthrose et d'autres affections articulaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La préparation du chlorure de glucosamine sulfate de sodium implique plusieurs étapes. Initialement, la chitine, un polymère naturel présent dans les exosquelettes des crustacés, est hydrolysée à l'aide d'acide chlorhydrique pour produire du chlorhydrate de glucosamine. Cet intermédiaire est ensuite mis à réagir avec du carbonate de sodium pour former du sulfate de glucosamine. Enfin, du chlorure de sodium est ajouté pour stabiliser le composé .

Méthodes de production industrielle: Dans les milieux industriels, le processus de production est mis à l'échelle pour garantir une pureté et un rendement élevés. Le processus implique :

Hydrolyse de la chitine: La chitine est traitée avec de l'acide chlorhydrique pour produire du chlorhydrate de glucosamine.

Formation de sulfate de glucosamine: Le chlorhydrate de glucosamine est mis à réagir avec du carbonate de sodium en solution aqueuse.

Addition de chlorure de sodium: Du chlorure de sodium est ajouté à la solution de sulfate de glucosamine pour former le produit final, le chlorure de glucosamine sulfate de sodium.

Analyse Des Réactions Chimiques

Types de réactions: Le chlorure de glucosamine sulfate de sodium subit plusieurs types de réactions chimiques, notamment :

Hydrolyse: L'hydrolyse initiale de la chitine pour produire du chlorhydrate de glucosamine.

Neutralisation: La réaction du chlorhydrate de glucosamine avec le carbonate de sodium pour former du sulfate de glucosamine.

Cristallisation: L'ajout de chlorure de sodium pour stabiliser le composé et former des cristaux.

Réactifs et conditions courants:

Acide chlorhydrique: Utilisé dans l'hydrolyse de la chitine.

Carbonate de sodium: Utilisé pour neutraliser le chlorhydrate de glucosamine et former du sulfate de glucosamine.

Chlorure de sodium: Ajouté pour stabiliser le produit final.

Principaux produits formés:

Chlorhydrate de glucosamine: Produit intermédiaire.

Sulfate de glucosamine: Formé par neutralisation du chlorhydrate de glucosamine.

Chlorure de glucosamine sulfate de sodium: Produit final stabilisé.

Applications de la recherche scientifique

Chimie: Le chlorure de glucosamine sulfate de sodium est utilisé dans la synthèse de divers glycosaminoglycanes, qui sont des composants essentiels des tissus conjonctifs .

Biologie: En recherche biologique, il est utilisé pour étudier le métabolisme et la fonction du cartilage et des autres tissus conjonctifs .

Médecine: Le composé est largement utilisé dans le traitement de l'arthrose et d'autres troubles articulaires. Il aide à réduire la douleur et à améliorer la fonction articulaire .

Industrie: Dans l'industrie pharmaceutique, le chlorure de glucosamine sulfate de sodium est utilisé dans la formulation de compléments alimentaires et de médicaments destinés à la santé des articulations .

Mécanisme d'action

Le chlorure de glucosamine sulfate de sodium agit en fournissant les blocs de construction nécessaires à la synthèse des glycosaminoglycanes, qui sont essentiels à la formation et à la réparation du cartilage. Il stimule la production de protéoglycanes et de collagène, qui sont essentiels au maintien de l'intégrité structurelle du cartilage. De plus, il inhibe l'activité des enzymes qui dégradent le cartilage, ralentissant ainsi la progression de la dégénérescence articulaire .

Applications De Recherche Scientifique

Chemistry: Glucosamine sulfate sodium chloride is used in the synthesis of various glycosaminoglycans, which are essential components of connective tissues .

Biology: In biological research, it is used to study the metabolism and function of cartilage and other connective tissues .

Medicine: The compound is widely used in the treatment of osteoarthritis and other joint disorders. It helps in reducing pain and improving joint function .

Industry: In the pharmaceutical industry, this compound is used in the formulation of dietary supplements and medications aimed at joint health .

Mécanisme D'action

Glucosamine sulfate sodium chloride works by providing the necessary building blocks for the synthesis of glycosaminoglycans, which are vital for the formation and repair of cartilage. It stimulates the production of proteoglycans and collagen, which are essential for maintaining the structural integrity of cartilage. Additionally, it inhibits the activity of enzymes that break down cartilage, thereby slowing the progression of joint degeneration .

Comparaison Avec Des Composés Similaires

Composés similaires:

Chlorhydrate de glucosamine: Une autre forme de glucosamine qui est souvent utilisée dans les compléments alimentaires.

N-acétyl glucosamine: Un dérivé de la glucosamine qui est utilisé dans diverses applications biochimiques.

Sulfate de chondroïtine: Souvent utilisé en association avec le sulfate de glucosamine pour les compléments alimentaires pour la santé des articulations.

Unicité: Le chlorure de glucosamine sulfate de sodium est unique en raison de sa stabilité et de sa biodisponibilité améliorées. L'ajout de chlorure de sodium non seulement stabilise le composé, mais améliore également son absorption dans l'organisme, ce qui le rend plus efficace pour soutenir la santé des articulations .

Propriétés

IUPAC Name |

disodium;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NO5.2ClH.2Na.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;;;;;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;2*1H;;;(H2,1,2,3,4)/q;;;;2*+1;/p-2/t2*3-,4+,5+,6+;;;;;/m00...../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNILGVJTEVNNRV-VQRMJQQYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O.[Na+].[Na+].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O.[Na+].[Na+].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2N2Na2O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296149-13-7 | |

| Record name | Glucosamine sulfate sodium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1296149137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLUCOSAMINE SULFATE SODIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RI65CXJ9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main analytical challenge in working with glucosamine sulfate sodium chloride?

A1: One of the main challenges is achieving accurate and reliable quantification of glucosamine in pharmaceutical preparations. [] This has led to the development of specific and sensitive analytical methods, such as the derivatization-gas chromatography method described in one of the studies. This method utilizes a reaction with hydroxylamine hydrochloride and acetic anhydride, followed by gas chromatography analysis, to accurately determine the content of glucosamine in tablets and capsules. []

Q2: Have any impurities been identified in this compound preparations?

A2: Yes, research has identified an unknown impurity in this compound capsules. [] Through High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF MS) and Nuclear Magnetic Resonance (NMR) analysis, the impurity was characterized as (1R, 2S, 3R)-1-(5-((S, E)-3, 4-dihydroxybut-1-en-1-yl) pyrazin-2-yl) butane-1, 2, 3, 4-tetraol. Interestingly, a related degradation product, (1R, 2S, 3R)-1-(5-((S, Z)-3, 4-dihydroxybut-1-en-1-yl) pyrazin-2-yl) butane-1, 2, 3, 4-tetraol, was also found to emerge under heat conditions. [] This highlights the importance of understanding the stability profile of the compound and developing appropriate formulation and storage strategies.

Q3: Are there different salts of glucosamine sulfate available, and do they exhibit comparable clinical outcomes?

A3: Yes, glucosamine sulfate is available in various salt forms, including sodium chloride and potassium chloride salts. A randomized, double-blind study compared the clinical outcomes of glucosamine sulfate-potassium chloride and this compound in patients with mild to moderate knee osteoarthritis. [] The study found that both formulations provided comparable pain relief and demonstrated similar safety profiles. [] While serum potassium levels increased in the glucosamine sulfate-potassium chloride group, they remained within the normal range. [] This suggests that both salts can be considered viable options for managing osteoarthritis symptoms.

Q4: Are there alternative formulations being explored to improve the delivery and efficacy of glucosamine and chondroitin?

A4: Yes, research is ongoing to develop innovative formulations that enhance the therapeutic benefits of glucosamine and chondroitin. One such example is the development of glucosamine chondroitin tablets. [] These tablets utilize a combination of this compound double salt and chondroitin sulfate, alongside excipients like pregelatinized starch, carboxymethyl starch sodium, lactose, and superfine silica powder. [] The addition of a 5% PVP absolute ethyl alcohol solution as an adhesive during the manufacturing process results in tablets with improved dissolution speed and enhanced stability, making them suitable for large-scale production. []

Q5: How is D-glucosamine sulfate sodium chloride synthesized?

A5: One method involves dissolving D-glucosamine hydrochloride in a solvent and reacting it with a sodium-containing alkaline substance under controlled temperature and atmospheric conditions. [] Sulfuric acid is then introduced for salification, and a complexation reaction yields the D-glucosamine sulfate sodium chloride salt complex. [] The final product is obtained through filtration and crystallization. [] This method is considered advantageous due to its novelty, simplicity, and ability to produce high-purity D-glucosamine sulfate sodium chloride that meets United States Pharmacopeia (USP) standards. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320945.png)

![Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3320996.png)

![Imidazo[2,1-b]thiazol-5-ylmethanol](/img/structure/B3321021.png)